molecular formula C13H6I4O4 B028852 3,3',5,5'-Tetraiodothyroformic acid CAS No. 2055-97-2

3,3',5,5'-Tetraiodothyroformic acid

Cat. No. B028852
CAS RN: 2055-97-2
M. Wt: 733.8 g/mol
InChI Key: HKJUOMPYMPXLFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3,3',5,5'-Tetraiodothyroformic acid often involves complex chemical reactions, including stereoselective synthesis, ring-opening additions, and cyclodehydration processes. For instance, the stereoselective synthesis of related compounds has been achieved with high selectivity through specific rearrangements and extensions of the carbon chain, demonstrating the intricate nature of synthesizing complex iodinated compounds (Tsuboi, Masuda, & Takeda, 1983).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,3',5,5'-Tetraiodothyroformic acid, such as thyroid hormones, reveals unusual conformations. These structures are determined through crystallography, showing significant deviations in the diphenyl ether bridge and skewed conformations that are not observed in simpler analogues. This indicates the complexity and uniqueness of the molecular structure of iodinated organic compounds (Cody, 1988).

Chemical Reactions and Properties

Chemical reactions involving iodinated compounds often include coordination polymers, solvent-dependent formations, and specific interactions with metals. These processes illustrate the reactivity and versatility of iodinated compounds in forming complex structures with distinct recognition patterns and solvent integrations, highlighting their chemical properties (Pedireddi & Varughese, 2004).

Physical Properties Analysis

The physical properties of related compounds, including poly(amide-imide-imide)s synthesized from iodinated acids, show remarkable features such as solubility in organic solvents, light-colored appearance, and high thermal stability. These properties are critical for applications in materials science, demonstrating the impact of iodination on the physical characteristics of organic compounds (Yang, Chen, & Wei, 2002).

Chemical Properties Analysis

The chemical properties of iodinated organic compounds are highlighted by their interactions in various chemical reactions, including perarylation processes that involve cleavage of C-H bonds and decarboxylation. Such reactions demonstrate the chemical versatility and reactivity of iodinated compounds, indicating their potential in synthetic chemistry (Nakano, Tsurugi, Satoh, & Miura, 2008).

Scientific Research Applications

  • Antiproliferative Actions in Cancer : Tetrac blocks the nongenomic proliferative and proangiogenic actions of thyroid hormones, showing antiproliferative actions on tumor cell survival pathway genes, which can be beneficial in oncology (Davis et al., 2011).

  • Potency in Inducing Metamorphosis : Research from 1958 showed that 3,3′,5-triiodothyropropionic acid is significantly more potent than α-thyroxine in inducing metamorphosis in Rana pipiens tadpoles (Money et al., 1958).

  • Inhibition of Goiter and Oxygen Consumption : A study found that Tetraiodothyroformic acid has a very low goiter inhibiting activity and oxygen consumption activity compared to l-thyroxine (Best & Duncan, 1959).

  • Presence in Rat Livers : A study in 1974 found 3,3',5,5'-tetraiodothyroformic acid in rat livers, possibly resulting from mitochondrial beta-oxidation of tetraiodothyropyruvate (Ramsden et al., 1974).

  • Role in Brain Development : Tetrac can replace thyroid hormone during brain development in mouse mutants deficient in the thyroid hormone transporter MCT8 (Horn et al., 2013).

  • Impact on Cholesterol Metabolism : It was observed that Tetraiodothyroformic acid exerts a significantly greater effect on cholesterol metabolism than l-thyroxine, which has the same goiter inhibiting activity (Duncan & Best, 1958).

  • Clinical Features of Myxedema : Triac, a related compound, can cause remission in clinical features of myxedema and lower serum cholesterol levels without altering basal oxygen consumption (Lipsett et al., 1956).

  • Thyroid Hormone Receptor Agonist Activity : TRIAC is a contributor to the thyroid hormone receptor agonist activity in effluents from sewage treatment plants, potentially affecting the thyroid system in aquatic organisms (Omagari et al., 2022).

  • Effects on TSH Suppression and Cardiac Hypertrophy : Tetrac has a preferential action on serum TSH suppression compared to thyroxine but is less efficient for cardiac hypertrophy (Lameloise et al., 2001).

  • Cholesterol-lowering and Calorigenic Effects : Thyroid hormones and thyroxin analogues, including 3,5,3′,5′-tetraiodothyroformic acid, exhibit cholesterol-lowering and calorigenic effects, with some showing dissociation of effects (Sachs, 1961).

  • Uptake and Biological Effects : Tetrac and rT3 have similar uptake, metabolism, and biological effects in cultured rat anterior pituitary cells, with varying effects on thyrotropin secretion (Everts et al., 1995).

Safety And Hazards

Users are advised to avoid breathing mist, gas, or vapours of 3,3’,5,5’-Tetraiodothyroformic acid. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUOMPYMPXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174553
Record name 3,3',5,5'-Tetraiodothyroformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetraiodothyroformic acid

CAS RN

2055-97-2
Record name 3,3',5,5'-Tetraiodothyroformic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',5,5'-Tetraiodothyroformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRAIODOTHYROFORMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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